molecular formula C13H14N2O3 B2933370 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 443646-94-4

2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2933370
CAS RN: 443646-94-4
M. Wt: 246.266
InChI Key: LQVIEQQCGZUCFR-UHFFFAOYSA-N
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Description

“2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is C13H14N2O3 . The molecular weight is 246.26186 .


Chemical Reactions Analysis

The synthesis of these compounds involves a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method .

Scientific Research Applications

Synthesis of Pyran and Pyranoquinoline Derivatives

Researchers have synthesized various 2-amino-4H-pyran-3-carbonitriles through one-pot three-component condensation reactions. These intermediates were used to create corresponding pyranes and pyranopyrimidinones, demonstrating the compound's utility in generating diverse chemical structures (Romdhane & Jannet, 2017).

Photovoltaic Properties

The photovoltaic properties of similar pyranoquinoline derivatives have been studied, revealing their potential in organic–inorganic photodiode fabrication. These findings suggest a potential application of related compounds in solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural Characterization

X-ray crystallography has been employed to determine the structure of closely related compounds, revealing their unclassical pyran conformation. This highlights the importance of such compounds in structural chemistry and materials science (Wang et al., 2005).

Corrosion Inhibition

Research into pyranopyrazole derivatives for mild steel corrosion inhibition in HCl solution has shown high efficiency, demonstrating the compound's potential application in protecting metals from corrosion (Yadav et al., 2016).

Electrocatalytic Multicomponent Assembling

A study focused on the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. This process highlights the compound's role in facilitating efficient chemical syntheses (Vafajoo et al., 2014).

Applications in Organic Synthesis

Ultrasound-promoted synthesis methods have been developed for 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds, showcasing the compound's relevance in enhancing organic synthesis techniques through 'green chemistry' approaches (Banitaba, Safari, & Khalili, 2013).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have received increasing attention in recent years due to their interesting potential pharmacological properties . Their huge potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-6(2)10-8(5-14)12(15)18-9-4-7(3)17-13(16)11(9)10/h4,6,10H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIEQQCGZUCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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